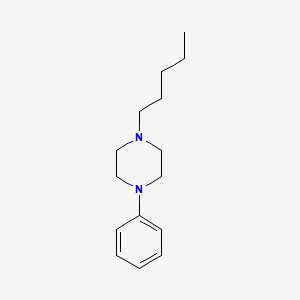

Piperazine, 1-pentyl-4-phenyl-

Description

Contextualizing the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov Its prevalence in a vast array of pharmaceuticals underscores its utility and versatility in drug design. nih.govtandfonline.com

Historically, the therapeutic journey of piperazine began with its use as an anthelmintic agent to treat parasitic worm infections like roundworm and pinworm. drugbank.comnih.gov Its mode of action involves paralyzing the parasites, which allows the host to expel them. drugbank.com This is achieved through its agonist effects on inhibitory GABA receptors, which are different in helminths than in vertebrates, providing a degree of selectivity. drugbank.com

From this initial application, the use of the piperazine scaffold has expanded dramatically. Today, piperazine derivatives are integral to numerous drug classes, demonstrating a wide spectrum of pharmacological activities. researchgate.netwisdomlib.org These include treatments for central nervous system (CNS) disorders, cancer, cardiovascular conditions, and infectious diseases. tandfonline.com Many well-known drugs across various therapeutic areas, such as antipsychotics, antidepressants, antihistamines, and antivirals, incorporate the piperazine ring into their molecular structure. nih.govtandfonline.comwisdomlib.org This broad therapeutic relevance is a direct result of the scaffold's unique physicochemical properties. tandfonline.com

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.gov |

| Infectious Diseases | Anthelmintics, Antivirals, Antibacterials tandfonline.comdrugbank.com |

| Oncology | Anticancer Agents tandfonline.comresearchgate.net |

| Cardiovascular | Antianginal Agents, Cardioprotective Agents tandfonline.com |

| Immunology/Allergy | Antihistamines, Anti-inflammatory Agents tandfonline.comwisdomlib.org |

| Other | Imaging Agents, Antidiabetic Agents tandfonline.com |

This table is for illustrative purposes and does not encompass all therapeutic uses.

The piperazine moiety is widely recognized as a "privileged structure" in drug design. nih.govresearchgate.netconsensus.app This term is used for molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com The success of the piperazine ring lies in its favorable combination of properties. tandfonline.com

Its two nitrogen atoms can be substituted, allowing for the introduction of different functional groups to modulate pharmacological activity and physicochemical characteristics like solubility and basicity. researchgate.nettandfonline.com This dual-handle approach facilitates the creation of diverse chemical libraries and the optimization of lead compounds. tandfonline.com Furthermore, the piperazine ring can act as a versatile linker, connecting different pharmacophores within a single molecule. tandfonline.com Its inherent conformational flexibility can also be tuned, and at physiological pH, it is typically protonated, enabling it to participate in crucial interactions with biological targets. taylorandfrancis.com The prevalence of this scaffold is significant, with piperazine ranking as the third most common nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration. researchgate.netresearchgate.net

Overview of 1-pentyl-4-phenylpiperazine and Related Phenylpiperazine Analogs in Scientific Inquiry

Within the vast family of piperazine derivatives, the phenylpiperazine subclass is a subject of intense research. wikipedia.orgontosight.ai These compounds, characterized by a phenyl group attached to one of the piperazine nitrogens, are known to interact with various receptors in the central nervous system, particularly serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai Piperazine, 1-pentyl-4-phenyl- falls into this category, with its specific substitutions dictating its unique chemical character and potential biological profile.

The structure of Piperazine, 1-pentyl-4-phenyl- is defined by two key substitutions on the core piperazine ring:

The N-Phenyl Group: The attachment of a phenyl ring to a piperazine nitrogen is a common feature in many centrally-acting compounds. ontosight.ai This aromatic group can engage in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions. The electronic properties of this phenyl ring can be further modified with additional substituents to fine-tune binding affinity and selectivity for specific receptors. mdpi.comnih.gov

The N-Pentyl Group: The second nitrogen of the piperazine ring is substituted with a pentyl group, a five-carbon alkyl chain. The nature of the N-alkyl substituent is a critical determinant of a compound's pharmacological profile. mdpi.com The length and branching of this alkyl chain can significantly influence a molecule's lipophilicity, which in turn affects its ability to cross biological membranes like the blood-brain barrier. mdpi.com Studies on related N-arylpiperazines have shown that extending alkyl chains can impact inhibitory activities. taylorandfrancis.com For instance, in one study of N-arylpiperazine derivatives, the elongation of an alkoxy side chain was found to alter the compound's basicity (pKa). mdpi.com

The scientific rationale for investigating Piperazine, 1-pentyl-4-phenyl- and its analogs stems primarily from the established neuropharmacological activity of the N-phenylpiperazine scaffold. researchgate.netnih.gov Research into this class of compounds is often aimed at understanding structure-activity relationships (SAR), which describe how specific structural modifications influence a molecule's biological activity. nih.govnih.govresearchgate.net

Phenylpiperazine analogs are frequently studied for their ability to bind to dopamine and serotonin receptors, which are key targets for treating neurological and psychiatric disorders. ontosight.aiacs.org For example, extensive research has been conducted on developing phenylpiperazine analogs that selectively target the D3 dopamine receptor over the highly similar D2 receptor. researchgate.netnih.govacs.org This selectivity is a crucial goal in drug discovery to minimize potential side effects. researchgate.net

The investigation of specific analogs like 1-pentyl-4-phenylpiperazine allows researchers to probe how varying the lipophilicity and size of the N-alkyl substituent impacts receptor binding and functional activity. By systematically altering the N-alkyl chain (e.g., from methyl to pentyl) and modifying the N-phenyl ring, scientists can build detailed models that guide the design of new compounds with desired pharmacological profiles. nih.gov

Table 2: Research Focus on Phenylpiperazine Analogs

| Research Area | Objective | Key Receptors of Interest |

| Structure-Activity Relationship (SAR) Studies | To understand how chemical structure correlates with biological activity. nih.gov | Dopamine (D2, D3), Serotonin (5-HT1A, etc.) nih.govacs.org |

| Receptor Selectivity | To design compounds that bind selectively to a specific receptor subtype. researchgate.netnih.gov | Dopamine D3 vs. D2 receptors. researchgate.net |

| Neuropharmacological Profiling | To characterize the effects of compounds on the central nervous system. nih.gov | Serotonin and Dopamine Systems. ontosight.ai |

| Drug Discovery Leads | To identify novel compounds for potential therapeutic development. researchgate.net | Targets for psychiatric and neurological disorders. researchgate.net |

This table provides a general overview of research directions for this class of compounds.

Structure

3D Structure

Properties

CAS No. |

105746-14-3 |

|---|---|

Molecular Formula |

C15H24N2 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-pentyl-4-phenylpiperazine |

InChI |

InChI=1S/C15H24N2/c1-2-3-7-10-16-11-13-17(14-12-16)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,10-14H2,1H3 |

InChI Key |

ZKKDALBVDJQSRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Piperazine, 1 Pentyl 4 Phenyl and Its Analogs

General Strategies for the Chemical Synthesis of Substituted Piperazines

The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. mdpi.comnih.gov These methods can be classified into two main approaches: the modification of the piperazine ring's nitrogen atoms and the formation of the ring itself through cyclization reactions.

The nitrogen atoms of the piperazine ring are nucleophilic, making them amenable to a variety of substitution reactions. N-functionalization is a common and direct method for creating diverse piperazine derivatives.

N-Alkylation: This is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. It is typically achieved through nucleophilic substitution using alkyl halides (e.g., chlorides, bromides) or sulfonates. nih.gov The reaction of a monosubstituted piperazine with an appropriate alkyl halide can yield the corresponding disubstituted product. semanticscholar.org For instance, the reaction of 1-phenylpiperazine (B188723) with an alkyl halide in the presence of a base like potassium carbonate is a standard procedure. mdpi.comnih.gov

Reductive Amination: A powerful and versatile alternative to direct alkylation is reductive amination. nih.govnumberanalytics.com This one-pot reaction involves the condensation of an amine (like 1-phenylpiperazine) with an aldehyde or ketone (e.g., pentanal) to form an intermediate iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of over-alkylation that can sometimes occur with direct alkylation using alkyl halides. masterorganicchemistry.com

| Method | Reactants | Reagents/Catalysts | Key Features |

| Direct N-Alkylation | Piperazine derivative, Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Straightforward, common method for forming C-N bonds. nih.govsemanticscholar.org |

| Reductive Amination | Piperazine derivative, Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Excellent for controlled mono-alkylation, avoids over-alkylation, versatile. numberanalytics.commasterorganicchemistry.com |

Constructing the piperazine ring from linear precursors is another key strategy, particularly for accessing complex or highly substituted analogs. mdpi.com

From Diamine Precursors: The most common approach involves the cyclization of linear diamine precursors. mdpi.com For example, reacting an N-substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures is a well-documented method for forming 1-arylpiperazines. nih.govnih.gov This reaction involves the intramolecular double nucleophilic substitution of the chloroethyl groups by the amine nitrogens to form the six-membered ring.

Catalytic Cyclization: Modern methods often employ transition metal catalysts to facilitate the cyclization process under milder conditions. Gold-catalyzed cyclization of alkynylamines has been shown to be an efficient route to piperazine derivatives. rsc.org Palladium catalysis is also widely used, for instance, in the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles to yield a variety of substituted piperazines with high stereochemical control. acs.org Other catalytic processes include the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine. researchgate.net

Other Cyclization Strategies: The Dieckmann cyclization has been applied to synthesize piperazine-2,5-diones, which can serve as precursors to other piperazine derivatives. thieme-connect.com A newer approach involves a double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization to afford the piperazine products. mdpi.com

Specific Synthetic Routes Towards 1-pentyl-4-phenylpiperazine Scaffolds

The synthesis of the target compound, 1-pentyl-4-phenylpiperazine, is most efficiently achieved by a sequential process involving the formation of the N-phenyl bond followed by the attachment of the N-pentyl chain.

The formation of the 1-phenylpiperazine intermediate is the critical first step.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most efficient and widely used methods for forming C-N bonds between an aryl halide and an amine. It involves reacting piperazine with an aryl halide like chlorobenzene (B131634) or bromobenzene (B47551) in the presence of a palladium catalyst and a suitable base. chemicalbook.com This method offers high yields and tolerates a wide range of functional groups. A typical procedure involves heating piperazine and an aryl chloride with a palladium complex and a base like potassium tert-butoxide (KOtBu) in a solvent such as 1,4-dioxane. chemicalbook.com

Cyclization with N-Phenylated Precursors: An alternative route involves the cyclization of N-phenyl-substituted open-chain precursors. A common industrial method is the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent like diethylene glycol monomethyl ether. semanticscholar.orgnih.gov This condensation reaction directly yields the 1-phenylpiperazine core.

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield |

| Buchwald-Hartwig Amination | Piperazine, Chlorobenzene | Bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide, KOtBu | 1,4-Dioxane, 90 °C, 4 h | 88% chemicalbook.com |

| Condensation/Cyclization | Aniline, bis(2-chloroethyl)amine HCl | Diethylene glycol monomethyl ether | High Temperature | 86% (for an analog) nih.gov |

Once 1-phenylpiperazine is obtained, the pentyl group is introduced at the remaining secondary amine position (N-1).

Direct Alkylation: The most direct method is the reaction of 1-phenylpiperazine with a pentyl halide, such as 1-bromopentane (B41390) or 1-chloropentane. semanticscholar.orgmdpi.com The reaction is typically carried out in a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid formed during the reaction. mdpi.comnih.gov

Reductive Amination: As a general strategy, 1-phenylpiperazine can be reacted with pentanal (valeraldehyde) in the presence of a reducing agent like sodium cyanoborohydride to yield 1-pentyl-4-phenylpiperazine. nih.govmasterorganicchemistry.com This method is highly selective for the formation of the secondary amine product.

A specific example of N-alkylation involves reacting piperazine hexahydrate with hydrochloric acid to form the monoprotonated salt, followed by the addition of n-amyl bromide (1-bromopentane). google.com This procedure aims to favor mono-alkylation by reducing the nucleophilicity of one of the nitrogen atoms. google.com

Advanced Techniques in the Purification and Spectroscopic Characterization of 1-pentyl-4-phenylpiperazine

After synthesis, the crude product must be purified and its structure confirmed using spectroscopic methods.

Purification: Standard laboratory techniques are employed for the purification of 1-pentyl-4-phenylpiperazine.

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials, by-products, and catalysts. nih.govchemicalbook.com A common eluent system for such amine compounds is a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EA). chemicalbook.comacs.org

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline material. acs.org

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities. mdpi.com

Spectroscopic Characterization: The structure of 1-pentyl-4-phenylpiperazine is unequivocally confirmed through a combination of spectroscopic techniques. nih.govacademie-sciences.frmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. Aromatic protons of the phenyl group would appear in the downfield region (typically δ 6.8-7.4 ppm). The protons on the piperazine ring would appear as multiplets, often in the δ 2.5-3.5 ppm range. The pentyl chain would show characteristic signals, including a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm and various multiplets for the methylene (B1212753) (CH₂) groups. nih.govmdpi.comresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Aromatic carbons would resonate between δ 115-150 ppm. The carbons of the piperazine ring typically appear in the δ 45-55 ppm region. nih.govresearchgate.net The carbons of the pentyl chain would be observed in the upfield region (δ 14-35 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands. C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and pentyl groups appear just below 3000 cm⁻¹ (around 2800-2960 cm⁻¹). researchgate.net The C-N stretching vibration is typically observed in the 1200-1350 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight of the compound through the observation of the molecular ion peak (M⁺). nih.govmdpi.com The fragmentation pattern can also provide structural information, such as the loss of fragments corresponding to the pentyl or phenylpiperazine moieties. nih.gov

| Technique | Expected Observations for 1-pentyl-4-phenylpiperazine |

| ¹H NMR | Aromatic protons (δ ~6.8-7.4 ppm), Piperazine protons (δ ~2.5-3.5 ppm), Pentyl chain protons (δ ~0.9-2.5 ppm) nih.govresearchgate.net |

| ¹³C NMR | Aromatic carbons (δ ~115-150 ppm), Piperazine carbons (δ ~45-55 ppm), Pentyl chain carbons (δ ~14-35 ppm) nih.govresearchgate.net |

| IR | Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (~2800-2960 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹) researchgate.net |

| MS | Molecular ion peak corresponding to C₁₅H₂₄N₂; characteristic fragmentation pattern. nih.gov |

Biological Activities and Mechanistic Investigations of Piperazine, 1 Pentyl 4 Phenyl Analogs Non Clinical

Interaction with Neurotransmitter Receptor Systems

The central nervous system is a complex network where neurotransmitters and their receptors play a pivotal role in regulating a myriad of physiological and psychological processes. The following subsections detail the interactions of Piperazine (B1678402), 1-pentyl-4-phenyl- analogs with key neurotransmitter receptor systems, including the serotonergic, dopaminergic, and others, which are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.

Phenylpiperazine derivatives are known to interact with the serotonergic system, which is integral to mood, cognition, and various physiological functions. biochimicaclinica.it Analogs of 1-phenylpiperazine (B188723) can modulate monoamine neurotransmitters, leading to an increase in serotonin (B10506) levels. biochimicaclinica.it They can achieve this by inhibiting reuptake transporters and acting as agonists at postsynaptic receptors. biochimicaclinica.it Specifically, many phenylpiperazine derivatives act as both direct and indirect serotonergic agonists. biochimicaclinica.it

Research into arylpiperazine derivatives has highlighted their significant affinity for serotonin receptors. acs.org The affinity of these compounds can be influenced by the introduction of different substituents. For instance, the presence of a bromo- or methoxy- substituent in the ortho position of the piperazine phenyl ring has been identified in potent antagonists of the 5-HT1A receptor. researchgate.net Furthermore, elongation of the N4-alkyl substituent on the piperazine ring has been shown to increase affinity for the central 5-HT1A receptor site, with a local maximum observed for N-n-hexyl-substituted phenylpiperazines. nih.gov

Studies on various arylpiperazine derivatives have demonstrated high affinity for 5-HT1A receptors, with some compounds exhibiting Ki values in the nanomolar range. researchgate.netnih.govnih.gov For example, certain 4-alkyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine and 1-(benzo[b]furan-7-yl)piperazine have shown nanomolar affinity for the 5-HT1A receptor. nih.gov The affinity is influenced by the length of the alkyl chain, with N-n-hexyl substituted derivatives showing particularly high affinity. nih.gov

Interactive Table: 5-HT1A Receptor Binding Affinities of Selected Phenylpiperazine Analogs

| Compound | Linker Length | Substituent on Phenyl Ring | Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| N-methyl-substituted phenylpiperazine | - | - | High | nih.gov |

| N-ethyl-substituted phenylpiperazine | - | - | Slightly lower than methyl | nih.gov |

| N-n-propyl-substituted phenylpiperazine | - | - | Similar to ethyl | nih.gov |

| N-n-hexyl-substituted phenylpiperazine | - | - | 0.50 | nih.gov |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | Butyl | 2-methoxy | 0.6 | researchgate.net |

| Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) (4a) | - | - | 0.9 | researchgate.net |

| Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (6a) | - | bromo- (ortho) | 0.5 | researchgate.net |

The interaction of these analogs extends to other serotonin receptor subtypes as well. For example, some phenylpiperazine derivatives show affinity for 5-HT2A and 5-HT3 receptors. acs.orgsemanticscholar.org The acetyl group in certain coumarin (B35378) derivatives of phenylpiperazine has been found to increase the affinity for both 5-HT1A and 5-HT2A receptors. semanticscholar.org

Phenylpiperazine compounds have also been investigated for their interactions with the dopaminergic system. The 4-phenylpiperazine moiety is recognized as a "privileged structure" for biogenic amine receptors, including dopamine (B1211576) receptors. core.ac.uk

Studies have shown that modifications to the phenylpiperazine structure can significantly alter affinity and selectivity for dopamine receptor subtypes. For example, replacing a 4-butylpiperidine (B1281884) moiety with a 4-phenylpiperazine group in one series of compounds maintained high affinity for the D4 receptor (pKi = 8.54) and demonstrated high selectivity over the D2 receptor. acs.orgacs.org Further modifications, such as altering the linker length between the phenylpiperazine and another part of the molecule, can impact affinity for D2, D3, and D4 receptors differently. acs.orgacs.org For instance, reducing the linker length of a particular compound led to a marked decrease in binding affinity at D4 and D2 receptors. acs.orgacs.org Conversely, extending the linker by one methylene (B1212753) unit maintained similar D4 and D2 receptor affinity but increased D3 receptor affinity. acs.orgacs.org

The introduction of specific substituents on the phenyl ring of the piperazine can also influence dopamine receptor binding. For example, compounds with a 3-CF3 group at the distal phenyl ring have been shown to be effective in terms of affinity and selectivity for 5-HT1A versus D4.2 receptors. researchgate.net

Some phenylpiperazine derivatives exhibit mixed activity at dopamine and serotonin receptors. For instance, certain 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines have shown clozapine-like mixed activities at dopamine D2 and serotonin receptors. acs.org

Interactive Table: Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Analogs

| Compound Analog | Receptor Subtype | Binding Affinity (pKi / Ki) | Reference |

|---|---|---|---|

| Analog with 4-phenylpiperazine group | D4 | 8.54 (pKi) | acs.orgacs.org |

| Analog with 4-phenylpiperazine group | D2 | 5.96 (pKi) | acs.orgacs.org |

| Reduced linker length analog | D4 | 7.20 (pKi) | acs.orgacs.org |

| Reduced linker length analog | D2 | 4.89 (pKi) | acs.orgacs.org |

| Extended linker length analog | D4 | 8.37 (pKi) | acs.orgacs.org |

| Extended linker length analog | D2 | 5.95 (pKi) | acs.orgacs.org |

It is important to note that while some phenylpiperazine derivatives show affinity for dopamine receptors, others, particularly phenylpiperazine derivatives, are characterized by their serotonergic activity without significant dopaminergic activity. biochimicaclinica.it

Phenylpiperazine analogs have been found to interact with monoamine transporters, including the human norepinephrine (B1679862) transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT). nih.gov These transporters are responsible for the reuptake of neurotransmitters like norepinephrine, serotonin, and dopamine from the synaptic cleft, thereby regulating their concentration and signaling. nih.govwikipedia.org

Studies have shown that phenylpiperazine analogs can inhibit the uptake and induce the release of all three monoamines (norepinephrine, serotonin, and dopamine) through these transporters. nih.gov The selectivity of these analogs for a particular transporter can be adjusted by making specific substitutions on the phenylpiperazine skeleton. nih.gov For example, ortho-Methylphenylpiperazine acts as a serotonin–norepinephrine–dopamine releasing agent with a preference for inducing norepinephrine release over serotonin and dopamine. wikipedia.org

The interaction with hNET is a key characteristic of some phenylpiperazine derivatives. google.com Some compounds have been found to be highly selective for the serotonin transporter (SERT) over hNET. google.com The mechanism of interaction can involve the charged nitrogen atom of the piperazine ring forming a hydrogen bond with the transporter protein. nih.gov

Beyond the primary monoaminergic systems, analogs of Piperazine, 1-pentyl-4-phenyl- have been investigated for their interactions with a variety of other receptor subtypes, revealing a broader pharmacological profile.

Sigma Receptors: Phenylpiperazine and related structures have been identified as potent ligands for sigma receptors. nih.govnih.gov These receptors are implicated in a range of cellular functions and are considered a target for novel psychotherapeutic agents. nih.gov Several 1-phenylpiperazine derivatives have been shown to bind to sigma receptors with high affinity (Ki = 1-10 nM) and exhibit selectivity over phencyclidine and dopamine receptors. nih.gov The structural features of these molecules, which can mimic the 2-phenylaminoethane moiety, are thought to contribute to this binding. nih.gov Specifically, a 10- to 50-fold reduction in affinity at the sigma-1 receptor was observed for alkyl derivatives, including those with i-pentyl groups. researchgate.net

Histamine (B1213489) H1 and H4 Receptors: The histamine system, particularly the H1 and H4 receptors, is crucial in allergic and inflammatory responses. nih.govnih.gov While direct studies on 1-pentyl-4-phenyl-piperazine are limited, related piperazine derivatives have been investigated as histamine receptor antagonists. nih.gov The antagonism of both H1 and H4 receptors has been shown to ameliorate chronic allergic dermatitis in non-clinical models. nih.gov The H1 receptor is a known target for antihistamines used to treat allergies, while the H4 receptor is expressed on immune cells and is implicated in inflammation. nih.govebi.ac.ukfrontiersin.org

Opioid Receptors: The opioid system is a primary target for pain management. medlineplus.gov 1-Alkyl-4,4-diphenylpiperidines, which share structural similarities with phenylpiperazine derivatives, have been shown to inhibit the binding of mu- and delta-opioid receptor agonists. nih.gov The affinity for opioid receptors is dependent on the nature of the 1-alkyl substitution. nih.gov While direct binding data for 1-pentyl-4-phenyl-piperazine is not readily available, the broader class of phenylpiperidines, which includes tramadol, demonstrates interaction with the mu opioid receptor. painphysicianjournal.com

Enzyme Modulatory Activities

In addition to receptor interactions, the pharmacological profile of a compound is also defined by its ability to modulate the activity of key enzymes. The following subsection explores the inhibitory effects of Piperazine, 1-pentyl-4-phenyl- analogs on monoamine oxidase, a critical enzyme in neurotransmitter metabolism.

Monoamine oxidase (MAO) is a family of enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. wikipedia.org Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by a class of antidepressants known as MAO inhibitors (MAOIs). wikipedia.org

A series of para-substituted 4-phenylpiperazines have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov These studies revealed that the nature of the para-substituent on the phenyl ring significantly influences the affinity and selectivity for the two MAO isoforms. nih.gov

Specifically, para-substituents with a low dipole moment were found to increase the affinity for MAO-A. nih.gov In contrast, the key factors affecting MAO-B affinity were the polarity and the size of the para-substituent, with large, hydrophobic substituents leading to higher MAO-B affinity. nih.gov

While direct studies on "Piperazine, 1-pentyl-4-phenyl-" are not explicitly detailed in the provided results, the general findings for para-substituted 4-phenylpiperazines suggest that the pentyl group, being a large hydrophobic substituent, would likely confer a higher affinity for MAO-B.

It is also worth noting that 1-methyl-4-phenylpyridine (MPP+), a metabolite of the neurotoxin MPTP, is a known inhibitor of MAO-A. nih.gov This highlights that phenyl-pyridine and by extension, phenylpiperazine structures can interact with and inhibit MAO enzymes.

Cholinesterase (AChE, BChE) Inhibition Potentials

Recent studies have explored the potential of piperazine derivatives as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.govmdpi.com One study synthesized a novel series of benzophenone (B1666685) derivatives, identifying a compound with high affinity for the histamine H3 receptor and significant inhibitory activity against butyrylcholinesterase (BuChE). nih.gov Specifically, compound 6 , (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, demonstrated a high affinity for the H3 receptor (Ki = 8 nM) and notable inhibition of both equine BuChE (eqBuChE) and human BuChE (hBuChE) with IC50 values of 172 nM and 1.16 µM, respectively. nih.gov

Another area of research involves amiridine-piperazine hybrids as potential multifunctional agents for Alzheimer's disease. researchgate.net These compounds have shown mixed-type reversible inhibition of both acetylcholinesterase (AChE) and BuChE. researchgate.net The inhibitory activity against AChE was found to be dependent on the substitution at the N4-position of the piperazine ring. researchgate.net For instance, compounds with para-substituted aromatic moieties showed the highest anti-AChE activity in the low micromolar range. researchgate.net The leading compound in this series, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide , had an IC50 for AChE of 1.83 ± 0.03 μM. researchgate.net

Furthermore, a study focused on Hantzsch adducts identified a multi-target-directed ligand, dimethyl-4-(4-((5-(4-benzylpiperidin-1-yl)pentyl)oxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (compound 3h), as an inhibitor of both AChE (IC50 = 1.8 μM) and BuChE (IC50 = 2.0 μM). mdpi.com

Table 1: Cholinesterase Inhibition by Piperazine Analogs

| Compound Name | Target Enzyme | IC50/Ki Value | Reference |

|---|---|---|---|

| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | H3R | Ki = 8 nM | nih.gov |

| eqBuChE | IC50 = 172 nM | nih.gov | |

| hBuChE | IC50 = 1.16 µM | nih.gov | |

| N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide | AChE | IC50 = 1.83 ± 0.03 μM | researchgate.net |

| dimethyl-4-(4-((5-(4-benzylpiperidin-1-yl)pentyl)oxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | AChE | IC50 = 1.8 μM | mdpi.com |

| BuChE | IC50 = 2.0 μM | mdpi.com |

Topoisomerase II Inhibition and DNA Interaction Studies

The interaction of piperazine analogs with DNA and the inhibition of topoisomerase II are significant areas of investigation for their potential as anticancer agents. Studies have shown that certain quinolone derivatives containing a piperazine ring can induce DNA cleavage mediated by topoisomerase II. psu.edu The stereochemistry of substituents on the piperazine ring plays a crucial role in this activity. For example, a trans-3,5-dimethylpiperazinyl substituent was more effective at stimulating enzyme-mediated DNA cleavage than its cis counterpart. psu.edu The removal of these methyl groups resulted in a compound with only six-fold less potency than the anticancer drug etoposide. psu.edu

Research on piperidine-4-carboxamides, a new class of bacterial topoisomerase inhibitors (NBTIs), has identified compounds with potent activity against Mycobacterium abscessus. researchgate.net These compounds function by inhibiting DNA gyrase. researchgate.net

Preclinical Anti-infective Applications (In Vitro Efficacy)

Evaluation of Antibacterial Spectrum and Potency

Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. mdpi.comresearchgate.net A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant activity against Gram-negative bacteria, particularly E. coli. mdpi.com Another study reported that piperazine derivatives linked to a quinolone core exhibited high antitrypanosomal activity. acs.org Furthermore, some piperazine-containing compounds have been found to be more potent than ciprofloxacin (B1669076) against a panel of both Gram-positive and Gram-negative bacteria by inhibiting protein biosynthesis. mdpi.com

Antifungal and Antiparasitic Efficacy Assessments

The potential of piperazine analogs extends to antifungal and antiparasitic applications. researchgate.netnih.govmdpi.comgoogle.com A study on 4-(4-phenylpiperazine-1-yl)benzamidines revealed that N-ethyl and N-hexyl derivatives were highly effective against Pneumocystis carinii in vitro, with inhibition percentages of 87% and 96% at a concentration of 10.0 µg/mL. nih.gov These compounds remained active even at a concentration of 0.1 µg/mL. nih.gov

In the realm of antiparasitic agents, bisbenzamidines linked by an alkanediamide moiety have shown high potency against T. brucei and P. falciparum in the low nanomolar range (IC50 = 1–96 nM). mdpi.com The length of the methylene chain in the linker did not significantly affect this activity. mdpi.com One of these compounds also demonstrated high activity against both strains of P. falciparum with an IC50 of 3–8 nM. mdpi.com

Efflux Pump Inhibitory Activity in Drug-Resistant Microorganisms

A significant challenge in treating infections is the development of multidrug resistance (MDR), often mediated by efflux pumps that expel drugs from bacterial cells. frontiersin.orgresearchprotocols.orgopenmicrobiologyjournal.com Piperazine derivatives have been investigated as efflux pump inhibitors (EPIs) to overcome this resistance. nih.govmdpi.com 1-(1-naphthylmethyl)-piperazine is a known EPI that can inhibit the efflux of antibiotics in cadmium-adapted Salmonella Typhi. nih.gov This compound was shown to increase the retention of ethidium (B1194527) bromide and reduce the minimum inhibitory concentration (MIC) of antibiotics like ampicillin (B1664943) and chloramphenicol (B1208) by up to 16-fold. nih.gov

Another commonly used EPI, Phe-Arg-β-naphthylamide (PAβN), potently inhibits efflux systems in P. aeruginosa and the AcrAB-TolC system in Enterobacteriaceae. mdpi.com Studies have shown that EPIs can restore the susceptibility of resistant bacteria to various drugs. mdpi.com

Investigational Anticancer Activities (In Vitro Cell-Based Models)

The piperazine scaffold is a "privileged structure" in the design of anticancer drugs. researchgate.netresearchgate.netunimi.it Numerous studies have highlighted the in vitro cytotoxic and antiproliferative effects of piperazine analogs against various cancer cell lines. researchgate.netbohrium.comnih.gov

One study investigated N-substituted piperazine derivatives and found that tert-butyl and tert-pentyl analogs displayed significant cytotoxic effects and potent inhibition of the MDR efflux pump P-glycoprotein (Pgp). bohrium.com These compounds were found to be 3-5 times more potent than the reference inhibitor verapamil. bohrium.com

Another study synthesized hydantoin (B18101) and purine (B94841) derivatives with a 4-acetylphenylpiperazinylalkyl moiety. nih.gov Compound 4 , a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, was the most effective against SW480, SW620, and PC3 cancer cell lines and exhibited high tumor-targeting selectivity. nih.gov

Furthermore, piperazine-containing chromen-4-one derivatives have been identified as potent telomerase inhibitors. nih.gov One such compound showed high activity against Hela, SMMC-7721, SGC-7901, U87, and HepG2 cell lines with IC50 values of 1.02, 1.33, 1.35, 2.50, and 4.12 µM, respectively. nih.gov

Table 2: Investigational Anticancer Activities of Piperazine Analogs

| Compound Class/Name | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| N-substituted piperazine derivatives (tert-butyl and tert-pentyl analogs) | Mouse MDR T-lymphoma | Significant cytotoxicity; Potent Pgp efflux pump inhibition (3-5 fold stronger than verapamil). | bohrium.com |

| (R,S)-1-(5-(4-(4-Acetylphenyl)piperazin-1-yl)pentyl)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione (Compound 4) | SW480, SW620, PC3 | Most effective against these cell lines with high tumor-targeting selectivity. | nih.gov |

| Chromen-4-one derivative | Hela, SMMC-7721, SGC-7901, U87, HepG2 | Potent telomerase inhibitor with IC50 values ranging from 1.02 to 4.12 µM. | nih.gov |

| Chalcone-piperazine hybrid | A549, Hela, SGC7901 | Potent antitumor activity with IC50 values of 5.24, 0.19, and 0.41 µM, respectively. | nih.gov |

| Piperazine-containing bergenin-1,2,3-triazole hybrid | HeLa, A-549 | Potent activity with IC50 values of 1.33 µM and 1.86 µM, respectively. | nih.gov |

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Arylpiperazine derivatives have attracted significant attention in oncology research as potential scaffolds for the development of new anticancer agents. mdpi.comnih.gov These compounds have demonstrated a broad spectrum of biological activities, including notable cytotoxic and antiproliferative effects against various human tumor cell lines. mdpi.comnih.gov

Research into novel arylpiperazine derivatives has shown their potential to inhibit the proliferation of a wide range of cancer cells. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant cell growth inhibitory activity against cell lines from liver, breast, colon, gastric, and endometrial cancers. nih.gov Similarly, hybrid compounds incorporating 4-piperazinyl-quinoline-isatin pharmacophores have shown cytotoxicity against human breast cancer cell lines MDA-MB468 and MCF7, with some derivatives exhibiting two- to four-fold lower cytotoxic effects on noncancerous breast cell lines. unimi.it

Further studies have synthesized and evaluated various analogs for their anticancer properties. Novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives were assessed for in vitro growth inhibition against several human tumor cell lines, with one compound, 2-(2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl)-3-(4-nitrophenyl)acrylonitrile, showing notable cytotoxic activity with IC₅₀ values ranging from 0.45 µM to 1.66 µM. ptfarm.pl Another study on 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs also reported cytotoxicity against different human cancer cell lines, including Huh7 (liver), HCT116 (colon), and MCF7 (breast). nih.gov

The substitution on the piperazine and phenyl rings plays a crucial role in the observed cytotoxicity. In a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with two chlorine atoms on the phenylpiperazine substituent, such as BS130 and BS230, exhibited the strongest cytotoxic effects against the MCF7 breast adenocarcinoma cell line, even more so than the reference drug doxorubicin. nih.gov A patent for phenylpiperazine derivatives also confirmed their inhibitory and killing action against tumor cells like liver cancer and non-small-cell lung cancer. google.com

The table below summarizes the cytotoxic activities of selected piperazine analogs against various cancer cell lines as reported in the literature.

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines unimi.it | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31–120.52 µM |

| 2-(2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl)-3-(4-nitrophenyl)acrylonitrile (5f) ptfarm.pl | Various human tumor cell lines | 0.45 µM – 1.66 µM |

| 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs (19–24) nih.gov | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Data reported as IC₅₀ values from 2.5 µM to 40 µM tests |

| 1,2-Benzothiazine derivative BS230 nih.gov | MCF7 (Breast) | More cytotoxic than doxorubicin |

| Vindoline-piperazine conjugate 23 nih.gov | MDA-MB-468 (Breast) | GI₅₀ = 1.00 μM |

| Vindoline-piperazine conjugate 25 nih.gov | HOP-92 (Non-small cell lung) | GI₅₀ = 1.35 μM |

| Dipimprinines A-D researchgate.net | HL-60, A-549, SMMC-7721, MCF-7, SW-480 | 12.7 to 30.7 µM |

This table is for informational purposes and is based on non-clinical research findings.

Exploration of Cellular Pathways and Targets in Oncology Research

The anticancer effects of piperazine analogs are attributed to their interaction with various molecular targets and the modulation of key cellular pathways involved in cancer pathogenesis. mdpi.comnih.gov Research has focused on elucidating these mechanisms to understand their therapeutic potential.

One of the primary mechanisms identified is the inhibition of protein kinases. For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov The inhibition of this critical signaling protein disrupts pathways involved in cell proliferation, survival, and metastasis.

Another significant target for arylpiperazine derivatives is the cytoskeleton, specifically through the inhibition of tubulin polymerization. mdpi.com One such derivative demonstrated a potent antimitotic effect and vascular-disrupting activity in vitro, suggesting its biological activity stems from binding to tubulin. mdpi.com This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Cell cycle arrest is a common outcome of treatment with these compounds. Quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. nih.gov This arrest is often accompanied by the induction of the cell cycle regulator p21 and the inhibition of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some phenylpiperazine derivatives have been designed to target other specific cancer-related proteins. A series of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety were developed as potential inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. nih.gov Molecular docking studies supported the ability of these compounds to bind to the DNA-Topo II complex. nih.gov A separate patent describes phenylpiperazine derivatives that target the integrin alpha v beta 3 receptor, which is involved in tumor angiogenesis and metastasis. google.com

Miscellaneous Biological and Industrial Research Applications (Non-Medical)

Herbicidal Activity Studies

In the search for new agricultural chemicals, certain piperazine derivatives have been investigated for their potential as herbicides. mdpi.com N-substituted phenyl heterocyclic carboxamides, a class that can include piperazine structures, are known to act as protoporphyrinogen-IX oxidase inhibitors, which is an important mechanism for herbicides. mdpi.com

A study focused on the synthesis and herbicidal activity of a novel class of 1-phenyl-piperazine-2,6-diones. mdpi.com These compounds were screened for post-emergence herbicidal activities against various broadleaf weeds. The results indicated that these derivatives showed promising activity, with velvetleaf being the most sensitive weed. The degree of herbicidal activity was dependent on the specific substitutions on the phenyl ring. mdpi.com

The table below presents the post-emergence herbicidal activity of selected 1-phenyl-piperazine-2,6-dione analogs, where 0 indicates no activity and 100 signifies total control. mdpi.com

| Compound | Weed Species (Velvetleaf) Activity Rating |

| 4-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-1-phenyl-piperazine-2,6-dione (4d) | 90 |

| 4-(4-Chloro-2-fluoro-5-propoxyphenyl)-1-phenyl-piperazine-2,6-dione (4h) | 80 |

| 4-(2,4-Dichloro-5-isopropoxyphenyl)-1-phenyl-piperazine-2,6-dione (4e) | 70 |

| 4-(4-Chloro-2-fluoro-5-(1-methyl-2-propynyloxy)phenyl)-1-phenyl-piperazine-2,6-dione (4l) | 60 |

| 4-(2,4-Dichloro-5-(1-methyl-2-propynyloxy)phenyl)-1-phenyl-piperazine-2,6-dione (4q) | 50 |

This table is for informational purposes and is based on non-clinical research findings. mdpi.com

Investigating Permeation Enhancement Properties

1-Phenylpiperazine (PPZ) and its derivatives have been identified as potential intestinal permeation enhancers (PEs), which are compounds that can improve the absorption of poorly permeable drugs across the intestinal epithelium. nih.govnih.gov This is a significant area of research for enabling the oral delivery of macromolecular therapeutics. nih.gov

Studies using Caco-2 cell monolayers, an in vitro model of the intestinal barrier, and isolated rat intestinal mucosae have explored the efficacy and mechanism of action of these compounds. nih.govnih.gov Research demonstrated that 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (B1266050) (1-4-MPPZ) could induce a concentration-dependent decrease in transepithelial electrical resistance (TEER), which is an indicator of the opening of paracellular tight junctions between cells. nih.gov This was accompanied by an increase in the permeability of the paracellular marker, [¹⁴C]-mannitol, without causing histological damage. nih.gov In contrast, 1-methyl-4-phenylpiperazine (B1295630) (1-M-4-PPZ) was found to be without effect in the same ex vivo model. nih.gov

Further investigation into the structure-function relationship of 13 different phenylpiperazine derivatives revealed that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to or better than the parent 1-phenylpiperazine. nih.gov Specifically, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine were highlighted as potent derivatives with lower toxicity than 1-phenylpiperazine. nih.gov

The table below summarizes the permeation enhancement effects of selected piperazine derivatives on rat colonic mucosa.

| Compound | Effect on Transepithelial Electrical Resistance (TEER) | Effect on [¹⁴C]-Mannitol Permeability (Papp) |

| 1-Phenylpiperazine (PPZ) nih.gov | Concentration-dependent decrease | Increased |

| 1-(4-methylphenyl)piperazine (1-4-MPPZ) nih.gov | Concentration-dependent decrease | Increased |

| 1-methyl-4-phenylpiperazine (1-M-4-PPZ) nih.gov | No effect | No effect |

This table is for informational purposes and is based on non-clinical research findings. nih.gov

Advanced Computational and Theoretical Studies Applied to 1 Pentyl 4 Phenylpiperazine Derivatives

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jetir.org This method is instrumental in understanding the binding mechanism and affinity of drug candidates.

Studies on phenylpiperazine derivatives have successfully used molecular docking to map their interactions within the active sites of various receptors. For instance, docking studies of phenylpiperazine derivatives with the α1A-adrenoceptor have identified key amino acid residues crucial for binding, such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding is primarily driven by hydrogen bonds and electrostatic forces. rsc.org The phenylpiperazine moiety itself often engages in specific interactions; the phenyl group can form π-π stacking interactions with aromatic amino acid residues in the binding pocket, while the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or become protonated to form electrostatic interactions. rsc.orgmdpi.com

In the context of 1-pentyl-4-phenylpiperazine, the pentyl group would be expected to occupy a hydrophobic pocket within the receptor's active site. The flexibility of the pentyl chain allows it to adopt various conformations to maximize favorable van der Waals interactions. The phenyl ring would likely orient towards aromatic residues, and the piperazine core would engage in hydrogen bonding or electrostatic interactions. For example, in studies of similar derivatives targeting topoisomerase II, the phenylpiperazine part of the molecules was shown to slide between nucleic acid bases, participating in π-π stacking interactions. mdpi.com

| Interacting Residue Type | Type of Interaction with Phenylpiperazine Moiety |

| Aromatic (e.g., Phe, Tyr) | π-π stacking with the phenyl ring |

| Acidic (e.g., Asp, Glu) | Hydrogen bonding/electrostatic with piperazine nitrogen |

| Polar (e.g., Ser, Gln) | Hydrogen bonding with piperazine nitrogen |

| Hydrophobic | Van der Waals interactions with the pentyl chain |

Virtual screening utilizes docking simulations to rapidly assess large libraries of chemical compounds for their potential to bind to a specific biological target. jetir.org This approach has been effectively used with phenylpiperazine derivatives to identify new lead compounds. By starting with a known active scaffold, virtual libraries of derivatives can be created by adding various substituents.

For 1-pentyl-4-phenylpiperazine, virtual screening could be employed to explore modifications at several positions. For example, substitutions on the phenyl ring could be explored to enhance binding affinity or selectivity. Different halogen substitutions (e.g., -F, -Cl) or the addition of electron-withdrawing groups (e.g., -CF3, -NO2) on the phenyl ring have been shown to be critical for the activity of some phenylpiperazine derivatives. jetir.orgmdpi.com Similarly, the length and branching of the alkyl chain could be varied to find the optimal fit for the hydrophobic pocket of the target receptor. Docking scores from these virtual screens help prioritize which novel compounds are most likely to be active, guiding synthetic efforts and optimizing lead structures. jetir.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR studies on 4-phenylpiperazine derivatives have revealed that several structural and physicochemical properties are critical for their biological effects. nih.gov These studies model the relationship between descriptors of the molecules (such as size, electronic properties, and hydrophobicity) and their observed in vivo or in vitro activity. gu.se

For the 4-phenylpiperazine class, the following structural features have been identified as important:

Aromatic Substitution : The position and nature of substituents on the phenyl ring significantly impact activity. nih.govgu.se For instance, different halogen substitutions can modulate binding affinity for targets like the dopamine (B1211576) D2 receptor. nih.gov

Piperazine vs. Piperidine (B6355638) Core : The choice between a piperazine or a piperidine heterocycle has been shown to be a significant factor influencing the pharmacological response. gu.sescispace.com

Alkyl Linker : The nature of the group attached to the other piperazine nitrogen, such as the pentyl group in 1-pentyl-4-phenylpiperazine, is crucial. The length and lipophilicity of this chain can influence properties like membrane permeability and interaction with hydrophobic pockets in the receptor. In a study of related compounds, a pentyl spacer was found to be a key feature for activity. uniba.it

The table below summarizes key structural features and their typical influence on the activity of phenylpiperazine derivatives based on QSAR findings.

| Structural Feature | Influence on Biological Potency |

| Phenyl Ring Substituents | Modulates electronic properties and steric interactions, affecting receptor affinity. nih.gov |

| Heterocyclic Core | The presence of the second nitrogen in piperazine (vs. piperidine) offers an additional site for interaction or substitution. gu.se |

| N-Alkyl Chain (e.g., pentyl) | Affects lipophilicity and van der Waals interactions within the binding site. uniba.it |

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized analogs. nih.gov These models are typically validated through internal methods (like leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's creation. nih.govfrontiersin.org A good QSAR model will have high predictive power, indicated by a high cross-validated R² (q²) and a high correlation coefficient (R²) for the external test set. nih.gov

For designing new analogs of 1-pentyl-4-phenylpiperazine, a QSAR model could be used to:

Predict the effect of adding different functional groups to the phenyl ring.

Estimate the activity of compounds with varying alkyl chain lengths (e.g., butyl, hexyl) or branching patterns.

Screen a virtual library of potential analogs to prioritize the most promising candidates for synthesis and biological testing.

This predictive capability significantly accelerates the drug design cycle by focusing resources on compounds with the highest probability of success. nih.gov

Molecular Dynamics Simulations to Understand Conformational Behavior and Protein Binding

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time, offering insights into the conformational flexibility of ligands and the stability of ligand-protein complexes. rsc.org

MD simulations of a ligand like 1-pentyl-4-phenylpiperazine bound to a receptor can reveal how the complex behaves in a dynamic environment. These simulations can confirm the stability of binding modes predicted by molecular docking. chemmethod.com Key insights from MD simulations include:

Conformational Stability : Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can indicate whether the binding pose is stable. A stable complex will show minimal deviation from its initial docked conformation. chemmethod.com

Key Interactions : MD simulations can highlight the most persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions throughout the simulation, identifying the key residues for maintaining the bound state.

Conformational Changes : These simulations can show how the binding of the ligand might induce conformational changes in the protein, which can be crucial for its biological function. rsc.org They also reveal the preferred conformations of flexible parts of the ligand, such as the pentyl chain, within the binding pocket.

By simulating the dynamic behavior of the 1-pentyl-4-phenylpiperazine-receptor complex, researchers can gain a deeper understanding of the binding thermodynamics and kinetics, which is essential for rational drug design. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations have emerged as a powerful tool in the field of medicinal chemistry and material science, providing profound insights into the electronic structure and reactivity of molecules. For 1-pentyl-4-phenylpiperazine and its derivatives, these computational studies, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties that govern their biological activity and chemical behavior.

Theoretical Framework: Density Functional Theory (DFT)

DFT has become the method of choice for quantum chemical investigations of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. jksus.orgnih.gov Calculations are typically performed using specific functionals, such as B3LYP or WB97XD, combined with a suitable basis set like 6-311++G** or 6-31G**. jksus.orgmdpi.com The B3LYP functional is widely used for its efficiency in handling electron correlation, while dispersion-corrected functionals like WB97XD are employed to accurately model non-covalent interactions. jksus.org The choice of basis set determines the flexibility given to atomic orbitals to form molecular orbitals. The optimization of the molecular geometry to a minimum on the potential energy surface is the first step, confirmed by the absence of imaginary frequencies in the vibrational analysis. jksus.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comchalcogen.ro The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. espublisher.comresearchgate.net

For phenylpiperazine derivatives, the HOMO is often located on the electron-rich phenyl ring and the piperazine nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the phenyl ring, suggesting its role in accepting electrons from nucleophiles. espublisher.com The introduction of various substituents on the phenyl ring can significantly modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the entire molecule. espublisher.com

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity profile. mdpi.com These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -μ. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). mdpi.com

The table below presents hypothetical quantum chemical parameters for a series of substituted 1-pentyl-4-phenylpiperazine derivatives, calculated using DFT. These values illustrate how different functional groups can influence the electronic properties of the parent molecule.

Interactive Table 1: Calculated Quantum Chemical Parameters for 1-pentyl-4-phenylpiperazine Derivatives

| Derivative (Substituent on Phenyl Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

| H (Parent Molecule) | -5.85 | -1.97 | 3.88 | 1.94 | 3.91 | 3.93 |

| 4-Cl | -6.02 | -2.25 | 3.77 | 1.89 | 4.14 | 4.54 |

| 4-F | -5.98 | -2.15 | 3.83 | 1.92 | 4.07 | 4.31 |

| 4-CH₃ | -5.71 | -1.89 | 3.82 | 1.91 | 3.80 | 3.78 |

| 4-OCH₃ | -5.62 | -1.81 | 3.81 | 1.91 | 3.72 | 3.63 |

| 4-NO₂ | -6.45 | -2.98 | 3.47 | 1.74 | 4.72 | 6.41 |

| 4-NH₂ | -5.43 | -1.74 | 3.69 | 1.85 | 3.59 | 3.48 |

Note: The data in this table is illustrative and based on typical values found for similar compounds in the literature. espublisher.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP surface is plotted over the electron density, with different colors representing different potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), depicted in blue, are prone to nucleophilic attack. uni-muenchen.de Green areas represent regions of neutral potential.

In the case of 1-pentyl-4-phenylpiperazine derivatives, MEP analysis often reveals that the most negative potential is concentrated around the nitrogen atoms of the piperazine ring, confirming their nucleophilic character and their likelihood of participating in hydrogen bonding. jksus.org The phenyl ring generally shows a more complex potential landscape, with the π-electron cloud creating a region of negative potential above and below the ring, while the hydrogen atoms exhibit positive potential. Substituents on the phenyl ring can significantly alter the MEP, with electron-withdrawing groups increasing the positive potential on the ring and electron-donating groups enhancing the negative potential. rsdjournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds and lone pairs) and unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). chalcogen.ro

For 1-pentyl-4-phenylpiperazine derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For instance, it can show the delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of adjacent C-C or C-H bonds. Furthermore, NBO analysis provides information about the charge distribution on individual atoms, complementing the insights gained from MEP maps. jksus.org

Future Research Trajectories and Unexplored Avenues for Piperazine, 1 Pentyl 4 Phenyl

Rational Design of Highly Selective Ligands through Targeted Modifications

The principle of rational drug design involves the systematic, step-by-step development of a new drug molecule from a biologically active prototype. bbau.ac.in This approach aims to create compounds with a high degree of specific action and a favorable therapeutic index. bbau.ac.in For "Piperazine, 1-pentyl-4-phenyl-", future research will heavily rely on the rational design of new derivatives to achieve high selectivity for specific biological targets. This involves making targeted modifications to the parent structure to enhance binding affinity and reduce off-target effects.

Key strategies for targeted modifications include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the phenyl ring can significantly alter the electronic and steric properties of the molecule. jetir.org For instance, studies on other phenylpiperazine derivatives have shown that substitutions with fluorine or chlorine atoms can influence cytotoxic effects. nih.govmdpi.com

Modification of the Pentyl Chain: The length and branching of the alkyl chain at the N1 position can be modified to optimize interactions with the binding pocket of a target receptor. Altering the lipophilicity of this chain can also influence the pharmacokinetic properties of the compound.

Introduction of Additional Functional Groups: Incorporating polar groups, hydrogen bond donors or acceptors, or chiral centers can introduce new interactions with the target protein, leading to enhanced selectivity and potency.

| Modification Site | Type of Modification | Rationale for Improved Selectivity | Example from Phenylpiperazine Research |

|---|---|---|---|

| Phenyl Ring | Halogenation (e.g., -F, -Cl) | Alters electronic properties and can enhance binding affinity and blood-brain barrier permeability. jetir.org | 1-(3,4-dichlorophenyl)piperazine substituent showed potent cytotoxic activity in anticancer studies. nih.govmdpi.com |

| Phenyl Ring | Addition of hydroxyl or primary amine groups | Can introduce new hydrogen bonding interactions, but may also increase toxicity. nih.gov | Hydroxyl or primary amine substitutions on the phenyl ring of 1-phenylpiperazine (B188723) increased toxicity in permeation enhancer studies. nih.gov |

| Pentyl Chain | Varying chain length (e.g., butyl, hexyl) | Optimizes hydrophobic interactions within the target's binding pocket. | Different alkyl chain lengths in phenylpiperazine derivatives affect their activity as efflux pump inhibitors. mdpi.com |

| Piperazine Ring | Introduction of a chiral center | Allows for stereospecific interactions with the target, potentially leading to a single, more active enantiomer. | Enantioselective synthesis is a key strategy for developing more potent pharmaceuticals. wikipedia.org |

Development of Multi-Functional Agents Targeting Complex Biological Systems

Complex diseases often involve multiple biological pathways. A promising therapeutic strategy is the development of multi-functional agents, or "magic shotguns," that can modulate several targets simultaneously. Piperazine derivatives have been investigated for a wide range of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects. ontosight.ai This inherent versatility makes the "Piperazine, 1-pentyl-4-phenyl-" scaffold an excellent starting point for designing multi-functional ligands.

Future research in this area could focus on:

Hybrid Molecules: Covalently linking the "Piperazine, 1-pentyl-4-phenyl-" moiety with another pharmacophore known to be active against a complementary target. This could create a single molecule with a synergistic or additive effect.

Targeting Multiple Receptors: Fine-tuning the structure to achieve a desired polypharmacological profile, where the compound interacts with a specific set of receptors involved in a disease cascade. For example, many agents active in the central nervous system (CNS) interact with multiple dopaminergic and serotonergic receptors. jetir.org

Innovation in Asymmetric Synthesis and Stereoselective Approaches

Many biological targets, such as enzymes and receptors, are chiral. Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. wikipedia.org Asymmetric synthesis, which favors the formation of a specific stereoisomer, is a cornerstone of modern drug development. uwindsor.caunivpancasila.ac.id

While "Piperazine, 1-pentyl-4-phenyl-" itself is not chiral, the introduction of substituents on the pentyl chain or the phenyl ring can create one or more chiral centers. Future synthetic efforts will likely focus on:

Developing Stereoselective Synthetic Routes: Designing and optimizing synthetic pathways that produce a single, desired stereoisomer in high yield and purity. researchgate.net This can be achieved using chiral catalysts, chiral auxiliaries, or starting from a chiral pool. ethz.chyork.ac.uk

Separation and Evaluation of Enantiomers: For racemic mixtures, the development of efficient methods for separating the enantiomers and evaluating their individual biological activities is crucial to identify the more potent and safer isomer.

The ability to control the three-dimensional arrangement of atoms in derivatives of "Piperazine, 1-pentyl-4-phenyl-" will be critical for maximizing their therapeutic potential and minimizing potential side effects. nih.govrsc.org

Advanced In Silico Methodologies for Predictive Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, significantly accelerating the process of drug discovery and reducing costs. jetir.org Advanced in silico methodologies will play a pivotal role in guiding the future development of "Piperazine, 1-pentyl-4-phenyl-" derivatives.

These computational approaches include:

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein, providing insights into the binding mode and affinity. nih.govresearchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify the most promising candidates for synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed molecules.

Machine Learning and AI: Modern machine learning algorithms can analyze vast datasets to predict various properties, including bioactivity, pharmacokinetics, and toxicity, with increasing accuracy. researchgate.netdrugtargetreview.com These predictive models can help prioritize compounds with the highest probability of success in clinical trials. researchgate.net

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new chemical entities, helping to identify potential liabilities early in the drug discovery process. mdpi.com

| In Silico Method | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a specific target. nih.gov | Identification of key interactions and ranking of virtual compounds based on predicted potency. |

| QSAR | Correlate structural features with biological activity. nih.gov | A predictive model to guide the design of more active compounds. |

| Machine Learning | Predict a wide range of biological and physicochemical properties. researchgate.net | Faster and more accurate screening of virtual libraries for drug-like candidates. drugtargetreview.com |

| ADME/T Prediction | Evaluate drug-likeness and potential toxicity. mdpi.com | Early identification and elimination of compounds with unfavorable pharmacokinetic or toxicity profiles. |

Exploration of New Biological Targets and Therapeutic Areas

The phenylpiperazine scaffold is found in drugs with a wide array of therapeutic applications, highlighting its versatility. ontosight.ai While the initial research on "Piperazine, 1-pentyl-4-phenyl-" may have focused on a specific biological activity, a significant avenue for future research is the exploration of its potential against new targets and in different therapeutic areas.

Systematic screening of "Piperazine, 1-pentyl-4-phenyl-" and its rationally designed derivatives against a broad panel of biological targets could uncover novel activities. Potential new therapeutic areas to explore include:

Oncology: Phenylpiperazine derivatives have been investigated as potential anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase II and interaction with DNA. nih.govmdpi.comnih.gov

Infectious Diseases: The piperazine nucleus is a component of some antimicrobial and antimalarial agents. nih.gov

Neurodegenerative Diseases: Given the prevalence of the phenylpiperazine moiety in CNS-active drugs, exploring its potential in neurodegenerative disorders is a logical step. nih.govnih.gov

Agriculture: Certain phenylpiperazine derivatives have demonstrated acaricidal activity, suggesting potential applications in crop protection. jst.go.jpnih.gov

This broad-based screening, coupled with the other research trajectories, will ensure a comprehensive exploration of the chemical space around "Piperazine, 1-pentyl-4-phenyl-", maximizing the chances of discovering new and valuable therapeutic agents.

Q & A

Q. What are the challenges in designing 1-pentyl-4-phenylpiperazine-based PROTACs, and how does linker protonation state affect efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.